

An In-Depth Technical Guide to the Applications of 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-[(Dimethylamino)methyl]benzonitrile
Cat. No.:	B188967
	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Dimethylamino)methyl]benzonitrile is a substituted aromatic nitrile with the chemical formula $C_{10}H_{12}N_2$ and a molecular weight of 160.22 g/mol .^[1] Its structure, featuring a benzonitrile moiety substituted with a dimethylaminomethyl group at the para position, makes it a versatile building block in organic synthesis. The presence of a reactive tertiary amine and a cyano group allows for a variety of chemical transformations, positioning it as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the synthesis, properties, and known and potential applications of **4-[(Dimethylamino)methyl]benzonitrile**, with a focus on experimental details and quantitative data where available.

Chemical Properties and Synthesis

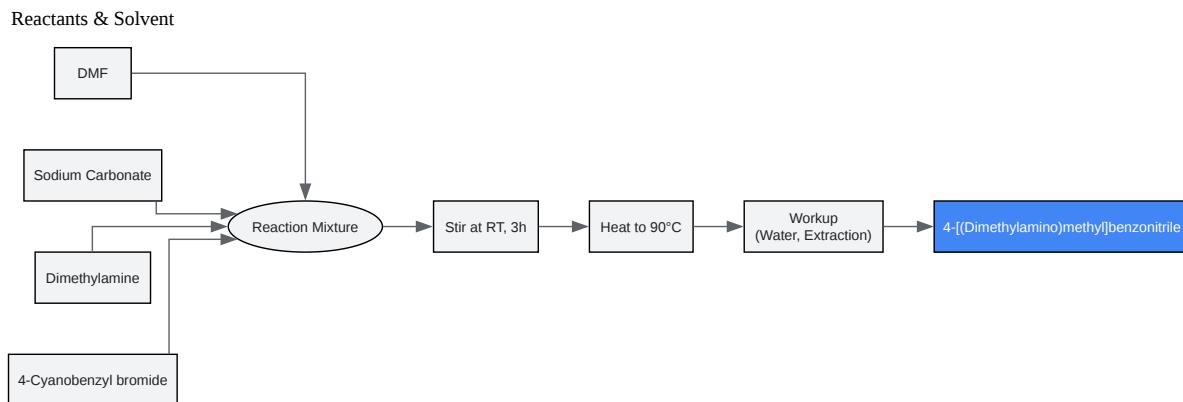
4-[(Dimethylamino)methyl]benzonitrile, with the IUPAC name **4-[(dimethylamino)methyl]benzonitrile**, is identified by the CAS Number 35525-86-1.^[1]

Synthesis of 4-[(Dimethylamino)methyl]benzonitrile

A common and effective method for the synthesis of **4-[(Dimethylamino)methyl]benzonitrile** involves the reaction of 4-cyanobenzyl bromide with dimethylamine.

Experimental Protocol:

Materials:


- 4-Cyanobenzyl bromide
- Dimethylamine
- Sodium carbonate
- N,N-dimethylformamide (DMF)
- Ethyl acetate
- Anhydrous sodium sulfate
- Water

Procedure:[2]

- Dissolve 4-cyanobenzyl bromide (10 g, 0.05 mol), sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.), and dimethylamine (56.0 mmol, 1.1 eq.) in N,N-dimethylformamide (75 mL).
- Stir the reaction mixture at room temperature for 3 hours.
- Heat the mixture to 90°C and continue the reaction until completion (monitoring by TLC is recommended).
- Cool the reaction mixture to room temperature.
- Add water (200 mL) and stir at 0°C.
- If a precipitate forms, collect the crystals by filtration, wash with cold water (2 x 50 mL), and dry under vacuum to obtain the first batch of the product.
- Combine the filtrates and extract with ethyl acetate (3 x 50 mL).

- Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the second batch of the product.
- The total yield of **4-[(Dimethylamino)methyl]benzonitrile** is typically in the range of 72-98%.^[2]

Visualization of the Synthesis Workflow:

[Click to download full resolution via product page](#)

Synthesis of **4-[(Dimethylamino)methyl]benzonitrile**.

Applications in Medicinal Chemistry (Based on Analogs and Derivatives)

While specific biological activity data for **4-[(Dimethylamino)methyl]benzonitrile** is not readily available in the public domain, its structural motifs are present in molecules with significant pharmacological activities. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents.

Potential as a Building Block for DPP-4 Inhibitors

Derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been synthesized and investigated for their dipeptidyl peptidase-4 (DPP-4) inhibitory activity.[3][4][5] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.

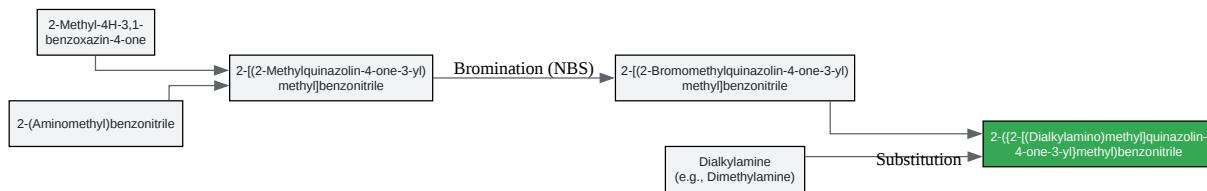
A study on a series of these quinazolinone derivatives, where the "dialkylamino" group included dimethylamino, showed good in vitro inhibition of the DPP-4 enzyme.[3][5]

Table 1: In Vitro DPP-4 Inhibitory Activity of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives[5]

Compound (Dialkylamino group)	IC ₅₀ (μM)
Dimethylamino	> 5 (exact value not specified)
Diethylamino	3.6512
Pyrrolidin-1-yl	1.9861
Piperidin-1-yl	2.1532
Morpholin-4-yl	1.4621
N-methylpiperazin-1-yl	6.7805
Sitagliptin (Reference)	0.0236

Although the dimethylamino derivative in this specific study showed lower potency compared to other analogs, the core structure demonstrates a clear potential for interaction with the DPP-4 enzyme.[3][5] Further structural modifications could enhance this activity.

Experimental Protocol for the Synthesis of a Quinazolinone Derivative (General Procedure):[4]

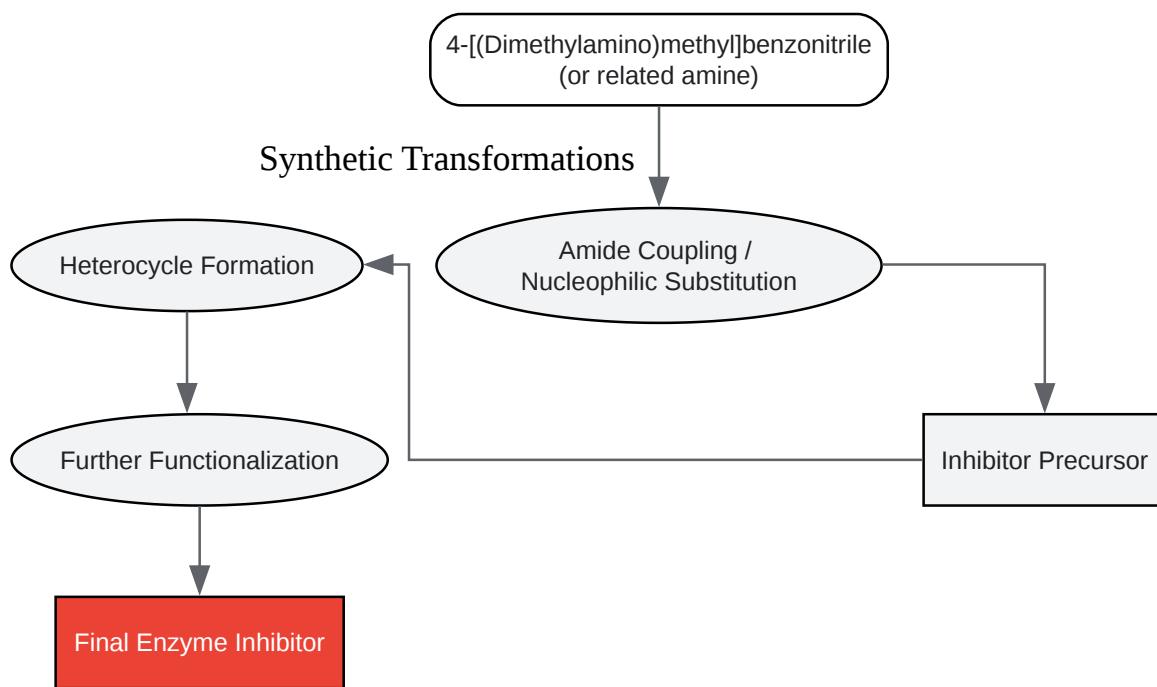

This protocol outlines the general steps for synthesizing the quinazolinone scaffold, which can then be functionalized with a (dialkylamino)methyl group.

- Preparation of 2-[(2-Methylquinazolin-4-one-3-yl)methyl]benzonitrile: A solution of 2-methyl-4H-3,1-benzoxazin-4-one and 2-(aminomethyl)benzonitrile in anhydrous dimethylformamide

(DMF) with potassium carbonate is irradiated in a microwave. Potassium iodide is then added, and the mixture is stirred.

- **Bromination:** The product from the previous step is dissolved in anhydrous DMF and treated with N-bromosuccinimide (NBS) and p-toluenesulfonic acid at room temperature.
- **Substitution with Dialkylamine:** The resulting bromo-compound is reacted with the desired secondary amine (e.g., dimethylamine) in tetrahydrofuran (THF) in the presence of potassium carbonate and a catalytic amount of potassium iodide.

Visualization of the General Synthetic Workflow for DPP-4 Inhibitor Analogs:


[Click to download full resolution via product page](#)

General synthesis of quinazolinone-based DPP-4 inhibitors.

Potential Role in the Synthesis of Other Bioactive Molecules

The structural analog, 4-(aminomethyl)-3-methylbenzonitrile, is a key building block for inhibitors of Son of Sevenless 1 (SOS1) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylase, both of which are significant targets in cancer therapy.^[6] This suggests that **4-[(dimethylamino)methyl]benzonitrile** could also serve as a precursor or a modified scaffold in the design of inhibitors for these or other enzymes. The dimethylamino group, compared to a primary amine, would alter the compound's basicity, polarity, and steric profile, which could be leveraged to fine-tune binding interactions with a biological target.

General Workflow for Synthesizing Enzyme Inhibitors using a Benzonitrile Scaffold:

[Click to download full resolution via product page](#)

Potential synthetic pathways to enzyme inhibitors.

Potential Applications in Materials Science

While no specific applications of **4-[(dimethylamino)methyl]benzonitrile** in materials science have been documented, its structure suggests potential uses. The benzonitrile group is a common component in materials with interesting photophysical properties, such as those used in organic light-emitting diodes (OLEDs). The dimethylamino group can act as an electron donor, and when combined with the electron-withdrawing nitrile group, it can create a "push-pull" system that may lead to interesting electronic and optical properties. Further research is needed to explore its potential in this area.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-[(dimethylamino)methyl]benzonitrile** is classified with the following hazards:[1]

- H302: Harmful if swallowed
- H312: Harmful in contact with skin

- H315: Causes skin irritation
- H318: Causes serious eye damage
- H332: Harmful if inhaled
- H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated area.

Conclusion

4-[(Dimethylamino)methyl]benzonitrile is a versatile chemical intermediate with a straightforward synthesis. While direct applications with extensive quantitative data are currently limited in publicly available literature, the presence of its structural motifs in pharmacologically active compounds, particularly in the realm of enzyme inhibitors, highlights its significant potential in drug discovery and development. The detailed synthetic protocols for this compound and its derivatives provide a solid foundation for researchers to explore its utility in creating novel molecules with desired biological activities. Further investigation into its photophysical properties could also unveil new applications in materials science. As with any chemical reagent, proper safety precautions should be strictly followed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(DIMETHYLAMINO)METHYL]BENZONITRILE | 35525-86-1 [chemicalbook.com]
- 3. brieflands.com [brieflands.com]

- 4. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Applications of 4-[(Dimethylamino)methyl]benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188967#literature-review-of-4-dimethylamino-methyl-benzonitrile-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com